N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole derivative characterized by:
- A 2,3-dihydro-1,3-benzothiazole core with an imine (E-configuration) at position 2.
- A bromine substituent at position 6 (electron-withdrawing, polarizable).
- A methyl group at position 3 (electron-donating, steric influence).
- A propanamide side chain attached to the imine nitrogen.
The bromine substituent may enhance lipophilicity and influence intermolecular interactions, while the propanamide chain provides hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNKZDXMXSEEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Bromination: The benzothiazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Ylidene Group: The brominated benzothiazole is then reacted with a suitable reagent to form the ylidene group.
Amidation: Finally, the ylidene intermediate is reacted with propanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and benzothiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The target compound’s 6-bromo and 3-methyl substituents distinguish it from structurally related benzothiazoles. Key comparisons include:
Key Observations :
- Bromine (target) vs. methoxy (): Bromine’s larger size and polarizability may improve binding to hydrophobic enzyme pockets compared to methoxy’s electron-donating effects.
- Methyl (target) vs.
- Propanamide (target) vs. sulfonamide (): Propanamide offers fewer hydrogen-bonding sites than sulfonamide, which may reduce affinity for polar targets.
Amide Chain Variations
The propanamide chain in the target compound contrasts with other benzothiazole-linked amides:
Key Observations :
- Compared to phenyl-substituted acetamides (), the target’s simpler chain may reduce nonspecific interactions.
Crystallographic and Hydrogen-Bonding Patterns
Crystal packing in benzothiazoles is stabilized by hydrogen bonds and π-π interactions:
Biological Activity
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, drawing on diverse sources of literature.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole ring system. The synthesis typically involves the condensation of 6-bromo-3-methylbenzothiazole with propanamide under appropriate conditions. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents like bromine has been shown to enhance antimicrobial potency significantly .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-[(2E)-6-bromo-3-methyl...] | Staphylococcus aureus | 18 |
| N-(phenyl)-benzothiazole | Escherichia coli | 15 |
| 4-chloro-N-(methyl)-benzothiazole | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Effects
Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. In animal models, compounds exhibiting structural similarities to this compound showed significant reduction in carrageenan-induced paw edema, suggesting a mechanism that may involve inhibition of cyclooxygenase enzymes .
Case Study: Carrageenan-Induced Edema Test
In a controlled study involving rats, the administration of the compound resulted in a reduction in paw swelling comparable to that observed with standard anti-inflammatory drugs such as indomethacin. The results indicated that the compound could be a promising candidate for further development as an anti-inflammatory agent.
The proposed mechanism through which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in inflammation and microbial resistance. Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins, potentially inhibiting their activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?
- Methodology : A common approach involves condensation reactions between functionalized benzothiazole precursors and propanamide derivatives. For example, analogous compounds (e.g., 4-methoxy-N-[6-methylbenzothiazol-2-ylidene]benzenesulfonamide) are synthesized via nucleophilic substitution in dichloromethane, using triethylamine as a base and dimethylaminopyridine (DMAP) as a catalyst .
- Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify via recrystallization (e.g., acetonitrile for single-crystal growth).
- Confirm product purity using NMR and high-resolution mass spectrometry (HRMS).
Q. How can the crystal structure of this compound be determined?
- Methodology :
Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
